2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Overview
Description
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and a methoxyphenyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid typically involves the bromination of 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-methoxyphenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Zinc and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Hydroxy derivatives.
Reduction: 3-(4-methoxyphenyl)propanoic acid.
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- 2,3-Dibromo-3-(3,4-dimethoxyphenyl)propanoic acid
- 2,3-Dibromo-3-phenylpropanoic acid
Uniqueness
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJORQFVICKTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333177 | |
Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77820-32-7 | |
Record name | 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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